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Compound of Interest

(2-chloro-6-methylquinolin-3-
Compound Name:
yl)methanol

Cat. No.: B187100

This guide provides an in-depth analysis of the molecular structure, physicochemical
properties, synthesis, and potential biological activities of (2-chloro-6-methylquinolin-3-
yl)methanol, a quinoline derivative of interest to researchers in medicinal chemistry and drug
development.

Molecular Identity and Structure

(2-chloro-6-methylquinolin-3-yl)methanol is a heterocyclic aromatic compound. Its structure
consists of a quinoline bicyclic system, which is a fusion of a benzene and a pyridine ring.[1]
This core is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position,
and a hydroxymethyl (-CH20OH) group at the 3-position.[1] The presence and arrangement of
these functional groups, particularly the reactive hydroxymethyl group and the electron-
withdrawing chlorine atom, confer its unique chemical properties and potential for further
chemical modification.[1]

The planar aromatic nature of the quinoline ring allows for intermolecular interactions such as
Tt-1t stacking, while the hydroxymethyl group can participate in hydrogen bonding, which
influences its physical properties like melting point and solubility.[1]

Physicochemical and Structural Data

The key quantitative properties of (2-chloro-6-methylquinolin-3-yl)methanol are summarized
below.
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Property Value Reference
Molecular Formula C11H10CINO [1112][3]
Molecular Weight 207.65 g/mol [1][2]

CAS Number 123637-97-8 [1][2][3]
Physical State Solid [11[3]
Melting Point 143-145 °C [1]

Crystal System Monoclinic [1114]
Space Group P2i/c [1114]

Unit Cell Parameters

a=14.963(2) A, b =4.632(1)
A c=14.46912) A B =
103.612(1)°

[1]14]

Limited in water; Soluble in

Solubility polar organic solvents (e.g., [1]
methanol)
CC1=CC2=CC(=C(N=C2C=C1

SMILES [11[2]
)Cl)CO
JYQVWLZEYAYKHI-

InChl Key [1]12]

UHFFFAOYSA-N

Spectral Analysis

o Mass Spectrometry: Analysis of (2-chloro-6-methylquinolin-3-yl)methanol shows a

characteristic molecular ion peak at an m/z of 207.[1] The presence of a chlorine atom is

confirmed by the typical isotopic pattern.[1] Common fragmentation pathways include the

loss of the hydroxymethyl group.[1]

« Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that

confirm its structure. A broad band is typically observed in the 3200-3600 cm~1 range,

indicative of the O-H stretching vibration of the hydroxyl group.[1] Aromatic C-C stretching
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vibrations are found in the 1580-1600 cm~1 region, and C-H stretching from the methyl and
aromatic groups appears between 2800-3100 cm~1.[1]

Synthesis Pathway

The synthesis of (2-chloro-6-methylquinolin-3-yl)methanol is typically achieved through a
two-step process involving the formation of a key aldehyde intermediate followed by its
reduction.

Step 1: Vilsmeier-Haack Reaction

p-Methylacetanilide

POCIs3, DMF

2-Chloro-6-methylquinoline-3-carbaldehyde

NaBHa4, Methanol

Step 2: I:veduction

(2-chloro-6-methylquinolin-3-yl)methanol

Click to download full resolution via product page
Caption: Synthesis pathway for (2-chloro-6-methylquinolin-3-yl)methanol.
Experimental Protocols
This procedure is based on the Vilsmeier-Haack reaction.[5]

o Reagent Preparation: Prepare the Vilsmeier-Haack reagent by adding phosphorus
oxychloride (POCIs) dropwise to N,N-dimethylformamide (DMF) in an ice bath with stirring.
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e Reaction: Add the appropriate acetanilide derivative (e.g., p-methylacetanilide) to the
prepared Vilsmeier-Haack reagent.

» Heating: Heat the reaction mixture under controlled conditions (e.g., 60-70 °C) for several
hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

o Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with
a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

« Isolation and Purification: Collect the solid product by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-
6-methylquinoline-3-carbaldehyde.[5]

This protocol describes the reduction of the aldehyde precursor.[1]

 Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-
bottom flask.

e Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBHa4) portion-wise
with constant stirring.

» Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the
disappearance of the starting material by TLC.

e Quenching: Once the reaction is complete, carefully add water to quench the excess NaBHa.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
a suitable organic solvent, such as ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography
to obtain (2-chloro-6-methylquinolin-3-yl)methanol.[1]

Given the potential antimicrobial activity of quinoline derivatives, a standard method for
evaluation is the determination of the Minimum Inhibitory Concentration (MIC).[1][6]
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e Preparation: Prepare a stock solution of (2-chloro-6-methylquinolin-3-yl)methanol in a
suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate
using an appropriate growth medium (e.g., Mueller-Hinton Broth).

 Inoculation: Prepare a standardized inoculum of the test microorganism (e.g.,
Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute
it to the final concentration for inoculation. Add the bacterial suspension to each well.

o Controls: Include a positive control (a known antibiotic), a negative control (medium with
solvent), and a growth control (medium with inoculum only) on each plate.

e Incubation: Incubate the plates at 37°C for 18-24 hours.

e Analysis: Determine the MIC as the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.[6]

Biological Activity and Applications

While specific mechanistic studies on (2-chloro-6-methylquinolin-3-yl)methanol are not
widely published, the quinoline scaffold is a well-established pharmacophore.[1][7]

» Potential Antimicrobial and Antileishmanial Agent: Studies have indicated that this compound
possesses potential as an antimicrobial and antileishmanial agent, which is consistent with
the known bioactivity of many quinoline derivatives.[1]

o Pharmaceutical Intermediate: Its functional groups make it a valuable building block for
medicinal chemists. The hydroxyl group can be esterified or converted to other
functionalities, and the chloro group can undergo nucleophilic substitution, allowing for the
synthesis of a diverse library of more complex molecules.[1]

e Lead Compound for Drug Discovery: As a functionalized quinoline, it serves as a promising
lead compound for the development of new therapeutic agents, particularly in the areas of
infectious diseases and oncology, where quinoline derivatives have shown significant
promise.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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